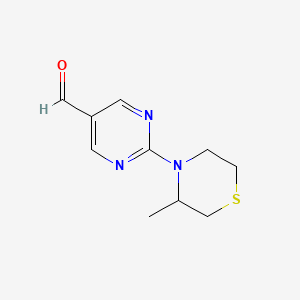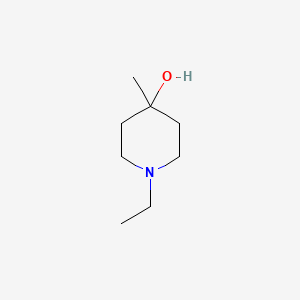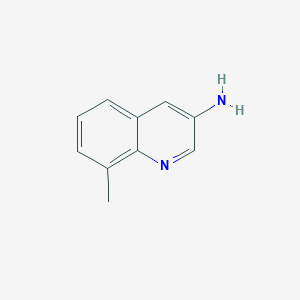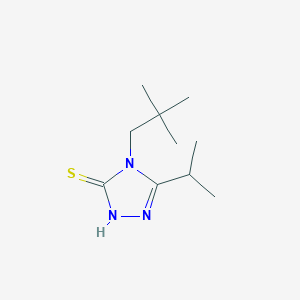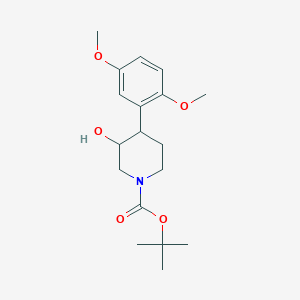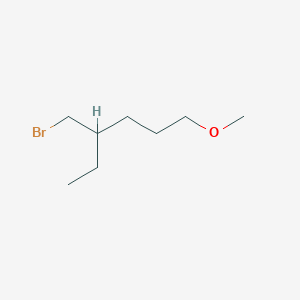
4-(Bromomethyl)-1-methoxyhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-1-methoxyhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane chain with a methoxy group at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methoxyhexane typically involves the bromination of 1-methoxyhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or dichloromethane. The reaction proceeds as follows:
- Dissolve 1-methoxyhexane in an inert solvent.
- Add N-bromosuccinimide and a radical initiator.
- Reflux the mixture until the reaction is complete.
- Purify the product by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The process involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-1-methoxyhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include 4-hydroxy-1-methoxyhexane, 4-cyano-1-methoxyhexane, or 4-amino-1-methoxyhexane.
Elimination Reactions: The major product is 1-methoxyhex-1-ene.
Oxidation: Products include 4-methoxyhexanal or 4-methoxyhexanoic acid.
Applications De Recherche Scientifique
4-(Bromomethyl)-1-methoxyhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, allowing for the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-1-methoxyhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is utilized in synthetic chemistry to introduce functional groups into molecules. The methoxy group can also participate in reactions, particularly oxidation, to form more complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-1-methoxyhexane: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the lower reactivity of the C-Cl bond compared to the C-Br bond.
4-(Bromomethyl)-1-ethoxyhexane: Similar but with an ethoxy group instead of a methoxy group. The ethoxy group can influence the compound’s reactivity and solubility.
4-(Bromomethyl)-1-methoxyheptane: Similar but with a longer carbon chain. The additional carbon can affect the compound’s physical properties and reactivity.
Uniqueness
4-(Bromomethyl)-1-methoxyhexane is unique due to the combination of the bromomethyl and methoxy groups, which provide distinct reactivity patterns. The bromomethyl group is highly reactive towards nucleophiles, making it a versatile intermediate in organic synthesis. The methoxy group can undergo oxidation, adding another dimension to its reactivity.
Propriétés
Formule moléculaire |
C8H17BrO |
|---|---|
Poids moléculaire |
209.12 g/mol |
Nom IUPAC |
4-(bromomethyl)-1-methoxyhexane |
InChI |
InChI=1S/C8H17BrO/c1-3-8(7-9)5-4-6-10-2/h8H,3-7H2,1-2H3 |
Clé InChI |
IEZMJKNHRBCWDK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCOC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid](/img/structure/B13177668.png)
![(2E)-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13177671.png)


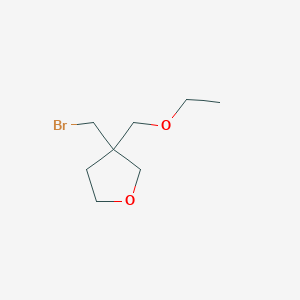
![tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13177683.png)
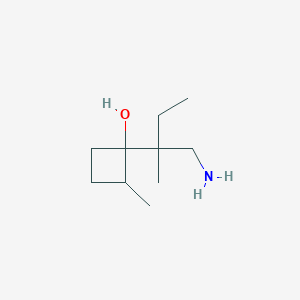
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol](/img/structure/B13177688.png)

